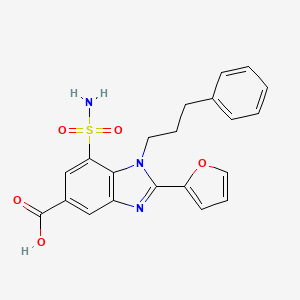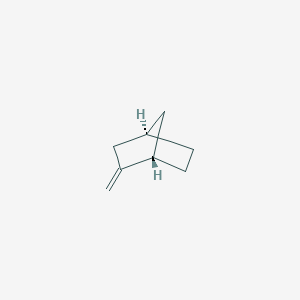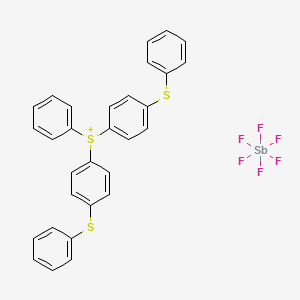
Diethyl sulfonyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl sulfonyldicarbamate is an organosulfur compound with the molecular formula C6H12N2O6S It is characterized by the presence of sulfonyl and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl sulfonyldicarbamate can be synthesized through the reaction of diethylamine with sulfuryl chloride, followed by the addition of carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Diethylamine with Sulfuryl Chloride: : [ \text{(C2H5)2NH} + \text{SO2Cl2} \rightarrow \text{(C2H5)2NSO2Cl} + \text{HCl} ]
-
Addition of Carbon Dioxide: : [ \text{(C2H5)2NSO2Cl} + \text{CO2} \rightarrow \text{(C2H5)2NSO2CO2} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and minimize by-products.
化学反応の分析
Types of Reactions
Diethyl sulfonyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Azide derivatives.
科学的研究の応用
Diethyl sulfonyldicarbamate has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of diethyl sulfonyldicarbamate involves its interaction with molecular targets through its sulfonyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.
類似化合物との比較
Similar Compounds
Dimethyl sulfonyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl dithiocarbamate: Contains sulfur atoms in place of oxygen atoms in the carbamate group.
Sulfonamide derivatives: Share the sulfonyl functional group but differ in their overall structure.
Uniqueness
Diethyl sulfonyldicarbamate is unique due to its specific combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
56477-47-5 |
|---|---|
分子式 |
C6H12N2O6S |
分子量 |
240.24 g/mol |
IUPAC名 |
ethyl N-(ethoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChIキー |
DBNWERCTIICGMX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NS(=O)(=O)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)




